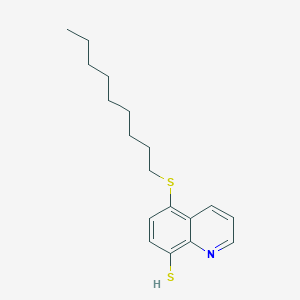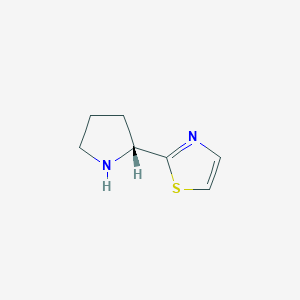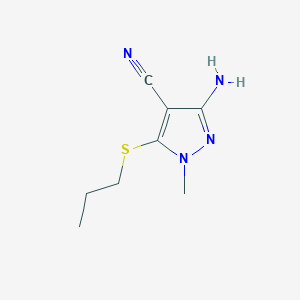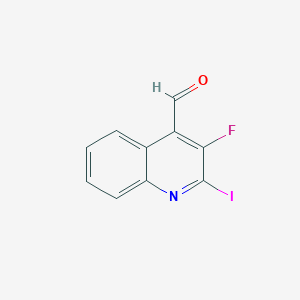
3-Fluoro-2-iodoquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-iodoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodoquinoline-4-carbaldehyde typically involves the functionalization of a quinoline precursor. One common method is the halogenation of quinoline derivatives, followed by formylation. For example, 2-bromo-3-fluoroquinoline can be synthesized from 4-lithium-3-fluoro-2-bromoquinoline and dimethylformamide (DMF) . The resulting compound can then be iodinated to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and formylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-iodoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline-4-carboxylic acids.
Reduction Reactions: Quinoline-4-methanol derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2-iodoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-iodoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-fluoroquinoline-4-carbaldehyde
- 2-Chloro-3-fluoroquinoline-4-carbaldehyde
- 3-Fluoro-2-chloroquinoline-4-carbaldehyde
Uniqueness
3-Fluoro-2-iodoquinoline-4-carbaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The combination of these halogens enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable intermediate in various fields of research .
Propiedades
Número CAS |
250739-98-1 |
|---|---|
Fórmula molecular |
C10H5FINO |
Peso molecular |
301.06 g/mol |
Nombre IUPAC |
3-fluoro-2-iodoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5FINO/c11-9-7(5-14)6-3-1-2-4-8(6)13-10(9)12/h1-5H |
Clave InChI |
MVGALWRZKWOXFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)I)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



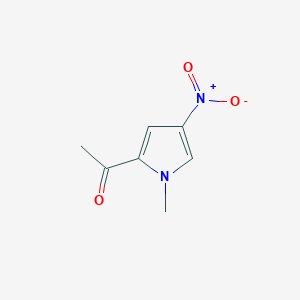

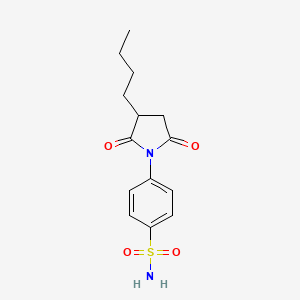
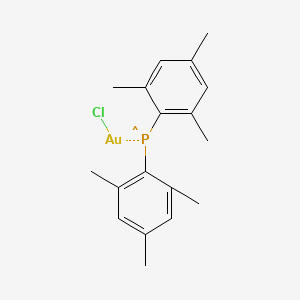
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
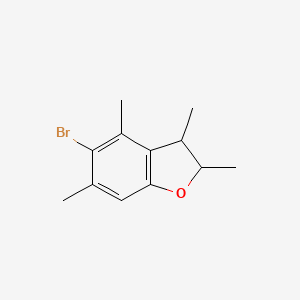
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

